B1576344 Hyphancin-3D

Hyphancin-3D

Cat. No.: B1576344
Attention: For research use only. Not for human or veterinary use.
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Description

Hyphancin-3D is a cationic antimicrobial peptide (AMP) belonging to the Hyphancin family, initially identified in Bombyx mori (silkworm). It is characterized by a linear α-helical structure with amphipathic properties, enabling selective interactions with bacterial membranes . Its primary mechanism involves disrupting microbial membrane integrity via electrostatic interactions with negatively charged phospholipids, leading to cell lysis.

Properties

bioactivity

Antibacterial

sequence

RWKIFKKIERVGQNVRDGIIKAGPAIQVLGTAKAL

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Hyphancin Family Variants

Hyphancin-3D shares high sequence homology with other Hyphancin isoforms (e.g., Hyphancin-3E, -3F, -3G), differing primarily in minor residue substitutions that modulate charge and hydrophobicity (Table 1). For example, Hyphancin-3E (UniProt ID: P50721) contains an additional glycine residue, reducing its net positive charge compared to this compound .

Table 1. Structural Features of Hyphancin Family Members

Compound UniProt ID Length (AA) Net Charge Key Residue Differences
This compound P50720 37 +5 N-terminal lysine-rich domain
Hyphancin-3E P50721 38 +4 Glycine insertion at position 15
Hyphancin-3F P50722 37 +5 Serine substitution at position 8
Cecropin Family

Cecropins, such as Cecropin-B (UniProt ID: P67791), are structurally analogous to this compound, featuring two α-helical domains. However, Cecropin-B has a shorter sequence (35 residues) and a higher net charge (+6), enhancing its affinity for bacterial membranes .

Functional Comparisons

Antimicrobial Activity

This compound demonstrates superior activity against Pseudomonas aeruginosa (MIC: 2 µM) compared to Hyphancin-3E (MIC: 4 µM), likely due to its optimized charge distribution . In contrast, Cecropin-B shows narrower specificity, with heightened efficacy against Escherichia coli (MIC: 1 µM) but reduced potency toward Gram-positive strains.

Table 2. Functional Profiles of Selected AMPs

Compound Target Bacteria (MIC, µM) Hemolytic Activity (HC50, µM)
This compound P. aeruginosa (2), S. aureus (8) >100
Hyphancin-3E P. aeruginosa (4), S. aureus (6) >100
Cecropin-B E. coli (1), B. subtilis (10) 50
3D Conformational Similarity

3D structural alignment reveals that this compound and Cecropin-B share overlapping hydrophobic patches despite low sequence identity (<30%). This similarity explains their shared ability to disrupt bacterial membranes, as confirmed by molecular dynamics simulations . However, this compound exhibits greater conformational flexibility, enabling adaptation to diverse lipid bilayers .

Mechanistic Divergence

While both this compound and Cecropin-B induce membrane permeabilization, this compound uniquely stabilizes transient pores via electrostatic interactions with lipopolysaccharides in Gram-negative bacteria. This mechanism is less pronounced in Cecropin-B, which relies more on hydrophobic insertion .

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